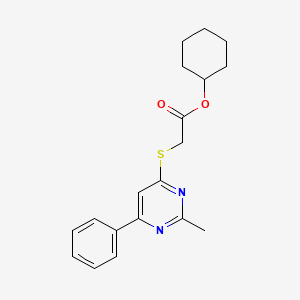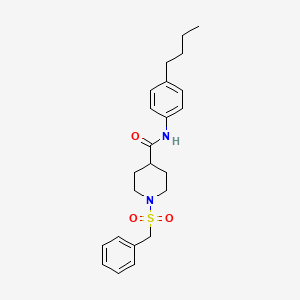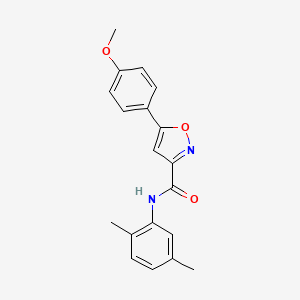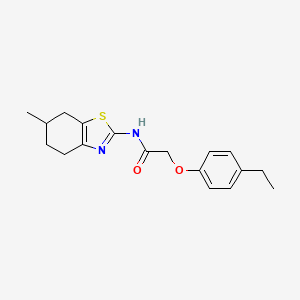![molecular formula C20H23BrN2O3S B11352502 N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352502.png)
N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a bromophenyl group, a methylbenzylsulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide.
Attachment of the Methylbenzylsulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Carboxamide Group: This step typically involves amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.
Industry: In industrial applications, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the sulfonyl group may play key roles in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- N-(4-iodophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Comparison:
- Uniqueness: The presence of the bromophenyl group in N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide imparts unique electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
- Reactivity: The bromine atom’s size and electronegativity can affect the compound’s reactivity in substitution and other chemical reactions.
- Biological Activity: Variations in the halogen substituent can lead to differences in biological activity, making each compound potentially useful for different applications.
Properties
Molecular Formula |
C20H23BrN2O3S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-4-2-3-5-17(15)14-27(25,26)23-12-10-16(11-13-23)20(24)22-19-8-6-18(21)7-9-19/h2-9,16H,10-14H2,1H3,(H,22,24) |
InChI Key |
LJBJIMBFDNXQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11352423.png)



![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352438.png)
![1-butyl-4-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11352444.png)
![Methyl 2-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11352464.png)

![3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11352474.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352478.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11352485.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11352488.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11352508.png)
